2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine
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Overview
Description
2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine is a pyrimidine derivative with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, an ethoxy group, and a methyl group attached to a pyrimidine ring. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 4-ethoxy-6-methylpyrimidin-5-amine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where the chlorination reaction occurs under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4-ethoxy-6-methylpyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it interferes with the enzymatic processes involved in the conversion of ammonium to nitrate, thereby reducing nitrogen losses . In medicinal applications, its mechanism may involve the inhibition of key enzymes or receptors, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Shares a similar pyrimidine core but lacks the ethoxy group.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chloro group, which alters its reactivity and applications.
2-Chloro-5-methylpyridin-4-amine: A pyridine derivative with similar functional groups but a different ring structure.
Uniqueness
2-Chloro-4-ethoxy-6-methylpyrimidin-5-amine is unique due to the presence of both chloro and ethoxy groups on the pyrimidine ring, which provides a distinct reactivity profile. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Properties
Molecular Formula |
C7H10ClN3O |
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Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3O/c1-3-12-6-5(9)4(2)10-7(8)11-6/h3,9H2,1-2H3 |
InChI Key |
YGQCDSCIFJJZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1N)C)Cl |
Origin of Product |
United States |
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